molecular formula C21H20N2O5S2 B2511442 Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 922668-93-7

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2511442
CAS No.: 922668-93-7
M. Wt: 444.52
InChI Key: LSRGMRJWESJEMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis Techniques : Research includes the development of various synthesis techniques for related thiazolecarboxylic acid derivatives. These derivatives are synthesized through acylation, methylation, and conversion processes, offering a foundation for creating structurally similar compounds like Ethyl 2-(2-(ethylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate for further study and application in medicinal chemistry (Dovlatyan et al., 2004).

Antimicrobial and Antitumor Agents

  • Antimicrobial and Antitumor Potential : Various thiazole derivatives, including those structurally related to this compound, have been explored for their potential as antimicrobial and antitumor agents. Novel series of hydroxamic acids bearing thiazole moieties have shown promising cytotoxicity against several human cancer cell lines and have exhibited comparable inhibition of histone deacetylases (HDACs), suggesting a potential research application of this compound in the development of new cancer therapies (Anh et al., 2020).

Photophysical and Photochemical Properties

  • Photophysical Studies : The photochemical behavior and photophysical properties of related ethyl thiazole-5-carboxylate derivatives have been studied, highlighting their fluorescence and singlet oxygen activation properties. This suggests potential research applications of this compound in the fields of photophysics and photochemistry, including the development of photosensitizers for various applications (Amati et al., 2010).

Receptor Binding Studies

  • Receptor Binding Insights : Studies on compounds structurally related to this compound have provided insights into receptor binding mechanisms, particularly in the context of hypoglycemic activity and insulin release from pancreatic beta cells. This underlines the compound's potential utility in exploring receptor-ligand interactions and the design of drugs targeting metabolic disorders (Brown & Foubister, 1984).

Fluorescence and Sensitizing Properties

  • Fluorescent Molecular Probes : Research into fluorescent solvatochromic dyes related to thiazole derivatives demonstrates the potential use of this compound in developing sensitive fluorescent molecular probes for biological studies. These compounds' strong solvent-dependent fluorescence can be applied to study various biological events and processes (Diwu et al., 1997).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. An SDS for a similar compound, Ethyl benzoate, indicates that it is combustible and toxic to aquatic life .

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[(2-ethylsulfonylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-3-28-20(25)18-17(14-10-6-5-7-11-14)22-21(29-18)23-19(24)15-12-8-9-13-16(15)30(26,27)4-2/h5-13H,3-4H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRGMRJWESJEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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